molecular formula C10H5BrO3 B1280513 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS No. 69155-80-2

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1280513
CAS RN: 69155-80-2
M. Wt: 253.05 g/mol
InChI Key: RHZCLJVPYDQHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a compound that is structurally related to chromenes, a class of organic compounds with notable chemical properties and biological activities. While the provided papers do not directly discuss 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related chromene compounds involves the reaction of aldehydes with various nucleophiles. For instance, Schiff bases have been synthesized by reacting 7-hydroxy-4-methyl-2-oxo-2H-benzo[h]chromene-8,10-dicarbaldehyde with primary alkylamines in ethyl alcohol at room temperature, which suggests that similar conditions could be used for synthesizing Schiff bases of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde . Additionally, 4-oxo-4H-chromene-3-carbaldehyde reacts under alkaline conditions with amidine-type compounds and hydrazine derivatives to yield condensation products, indicating that 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde may also undergo similar reactions .

Molecular Structure Analysis

The molecular structure of chromene derivatives is often characterized by X-ray crystallography. For example, a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized and its crystal structure was determined, revealing intermolecular hydrogen bonding interactions within the crystal lattice . This suggests that 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde may also form a stable crystalline structure with specific intermolecular interactions.

Chemical Reactions Analysis

The reactivity of chromene derivatives is influenced by the presence of functional groups. The electron-withdrawing aldehyde group in these compounds can enhance reactivity and regioselectivity, as seen in the formation of keto-enamine tautomeric forms of Schiff bases . The presence of a bromo substituent in 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is likely to further influence its reactivity, potentially offering unique sites for chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde are not directly reported in the provided papers, the properties of similar compounds can be indicative. Chromene derivatives typically exhibit significant solubility in organic solvents and may show varying degrees of solubility in water depending on the substituents present. The presence of a bromo group may increase the molecular weight and influence the compound's boiling and melting points. Spectroscopic methods, such as NMR and IR, are commonly used to characterize these compounds and could be applied to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde to determine its specific properties .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives .
    • Method of Application : The synthesis involves a one-pot, three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .
    • Results : This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .
  • Scientific Field: Material Science

    • Application : The compound is studied for its structural, energetic, and electronics properties .
    • Method of Application : First principles Density Functional Theory (DFT) calculation is used to study the properties of the 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde molecular framework .
    • Results : The results of this study are not provided in the source .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It falls under storage class code 6.1C, which includes combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Relevant Papers Several papers have been found that discuss compounds similar to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde . These papers could provide further insights into the properties and potential applications of this compound.

properties

IUPAC Name

7-bromo-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZCLJVPYDQHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505123
Record name 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

CAS RN

69155-80-2
Record name 7-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69155-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMOCHROMONE-3-CARBOXALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 6
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.